Dextran, a biocompatible and biodegradable polysaccharide, finds extensive applications in biomedicine and pharmacology. Its source is primarily microbial, synthesized by lactic acid bacteria like Leuconostoc mesenteroides and Lactobacillus species. Different strains produce dextrans with varying proportions of α-(1→6) linkages and branches [], influencing their properties and applications. Dextran serves as a versatile tool for drug delivery, imaging, and therapeutic purposes.
Dextran is classified as a polysaccharide and falls under the category of glycosaminoglycans. It is further categorized based on its molecular weight into low molar mass dextran (typically 3,000–6,000 Da) and high molar mass dextran (up to several million Da). The specific characteristics of dextran can vary significantly depending on the source organism and the conditions under which it is synthesized .
Dextran synthesis is predominantly achieved through enzymatic processes involving dextransucrase. The synthesis can be optimized by manipulating various parameters such as temperature, pH, and substrate concentration. Key methods include:
The molecular structure of dextran is characterized by its linear backbone formed primarily by α-(1→6) glycosidic linkages. The presence of branching points through α-(1→2), α-(1→3), and α-(1→4) linkages contributes to its structural diversity.
Dextran participates in various chemical reactions that enhance its utility:
The mechanism of action for dextran primarily revolves around its role as a stabilizing agent in various formulations:
Dextran exhibits several notable physical and chemical properties:
Dextran has diverse applications across multiple fields:
Dextran is a complex branched glucan (polysaccharide derived from glucose) characterized by predominantly α-1,6 glycosidic linkages in its main chain, with variable branching through α-1,2, α-1,3, or α-1,4 linkages [1] [8]. Louis Pasteur first identified dextran in 1861 as a microbial contaminant in wine fermentation, though he initially misinterpreted its biological origin [1] [4]. The compound was later named "dextran" by Carl Scheibler in 1874, who established its carbohydrate nature and dextrorotatory optical properties [4] [8]. Industrial-scale production became feasible in the 1940s when Allene Jeanes developed a bacterial fermentation process using Leuconostoc mesenteroides, enabling standardized manufacturing [1] [6]. Historically, dextrans were considered problematic contaminants in sugar refining due to their viscosity-enhancing properties that complicated processing [1].
Dextrans are systematically classified by molecular weight (MW) and branching architecture:
Table 1: Dextran Classification by Molecular Weight and Structural Features
Classification Type | MW Range | Branching Characteristics | Representative Uses |
---|---|---|---|
Clinical Dextrans | 40–75 kDa | ~5% branching (α-1,3 linkages); decreases with lower MW | Plasma expanders, microsurgery |
Native Dextrans | 1,000–2,000 kDa | Up to 50 glucose units per branch; highly variable | Chromatography matrices, research |
Fractionated Dextrans | 1–500 kDa | Branch length inversely proportional to MW | Drug delivery systems, lab reagents |
Branching patterns depend on the microbial strain and synthesis conditions. Leuconostoc mesenteroides B-512F produces dextran with ~95% α-1,6 linkages and only 5% α-1,3 branching points [2] [9]. Branch length typically ranges from 1–2 glucose units in lower MW dextrans, while high MW variants may exhibit branches exceeding 50 glucose units [9]. The degree of branching significantly impacts solubility, hydrodynamic volume, and biological interactions [6] [8].
Dextran's unique physicochemical properties have established its role across scientific and industrial domains. It holds a position on the WHO Model List of Essential Medicines as a plasma volume expander [1], and its biocompatibility supports applications in drug delivery, diagnostic imaging, and tissue engineering [6] [10]. In materials science, dextran-based hydrogels facilitate wound healing through enhanced angiogenesis and collagen deposition [6]. Global research output has grown by ~30% annually (2015–2025), with significant contributions to nanotechnology (dextran-coated iron oxide nanoparticles) and biotechnology (chromatography media like Sephadex™) [1] [4]. Its renewable origin from sucrose fermentation aligns with green chemistry initiatives, further amplifying its interdisciplinary relevance [6] [7].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: